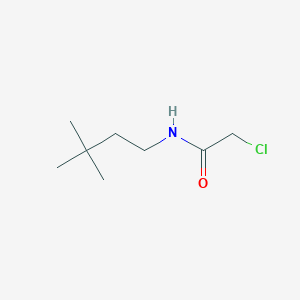
2,3-Dibromo-1,1,2-trifluoropropane
Vue d'ensemble
Description
2,3-Dibromo-1,1,2-trifluoropropane is an organic compound with the molecular formula C3H3Br2F3 . It has a molecular weight of 255.859 .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-1,1,2-trifluoropropane consists of three carbon atoms, three hydrogen atoms, two bromine atoms, and three fluorine atoms .Applications De Recherche Scientifique
1. Routes to Tetrafluoroallene and Tetrafluoropropyne
A study by Banks et al. (1969) describes the pyrolysis of related compounds to yield various fluorinated propenes and alkenes. This research highlights the utility of halogenated propanes, like 2,3-Dibromo-1,1,2-trifluoropropane, in synthesizing complex fluorinated compounds, which are useful in various chemical syntheses and industrial applications (Banks, Barlow, Davies, Haszeldine, & Taylor, 1969).
2. Conformational Analysis of Halogenated Ethanes
Weigert et al. (1970) conducted nuclear magnetic resonance spectroscopy studies on various halogenated ethanes, which are structurally similar to 2,3-Dibromo-1,1,2-trifluoropropane. These studies are crucial for understanding the molecular structure and behavior of such compounds, impacting their practical applications in materials science and chemical engineering (Weigert, Winstead, Garrels, & Roberts, 1970).
3. Gas-Phase Electron Diffraction and Molecular Structure Analysis
The work of Postmyr (1994) on 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a compound closely related to 2,3-Dibromo-1,1,2-trifluoropropane, involves gas-phase electron diffraction to understand molecular structures and conformational compositions. These insights are crucial in the field of crystallography and molecular physics (Postmyr, 1994).
4. Synthesis of Fluorinated Compounds
Research by Inoue, Shiosaki, and Muramaru (2014) demonstrates the use of brominated and fluorinated propenes as starting materials for synthesizing ethyl 3,3,3-trifluoropropionate. Such synthetic routes are essential in creating specialized chemicals used in pharmaceuticals, agrochemicals, and materials science (Inoue, Shiosaki, & Muramaru, 2014).
5. Generation and Stereospecific Alkylation of Oxiranyl Anions
Yamauchi, Katagiri, and Uneyama (2003) explored the generation of oxiranyl anions from epoxides and their reactions with electrophiles. This research provides insight into novel synthetic pathways for creating trifluoromethylated compounds, a category to which 2,3-Dibromo-1,1,2-trifluoropropane belongs (Yamauchi, Kawate, Katagiri, & Uneyama, 2003).
Propriétés
IUPAC Name |
2,3-dibromo-1,1,2-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRCNDATSLAZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022664 | |
| Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1,1,2-trifluoropropane | |
CAS RN |
1309602-74-1 | |
| Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)


![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

